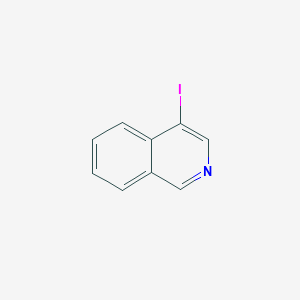

4-Iodoisoquinoline

Overview

Description

4-Iodoisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. It is characterized by the presence of an iodine atom at the fourth position of the isoquinoline ring. This compound is known for its high reactivity and versatility, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodoisoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using metal catalysts to ensure high yields and efficiency. The use of microwave irradiation and copper catalysis are common in industrial settings due to their ability to produce the compound in a cost-effective and time-efficient manner .

Chemical Reactions Analysis

Types of Reactions: 4-Iodoisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Copper Catalysts: Employed in cyclization reactions.

Microwave Irradiation: Enhances reaction rates and yields.

Major Products: The major products formed from these reactions include various substituted isoquinolines and complex heterocyclic compounds .

Scientific Research Applications

Pharmacological Applications

4-Iodoisoquinoline and its derivatives have been extensively studied for their pharmacological properties, including:

- Antimicrobial Activity : Isoquinoline derivatives, including those with iodine substitutions, have shown promising antibacterial effects. For instance, isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase, demonstrating efficacy against fluoroquinolone-resistant Escherichia coli strains with minimum inhibitory concentrations (MICs) as low as 6.25 µM .

- Anticancer Properties : Research indicates that isoquinoline derivatives can inhibit various cancer cell lines. For example, certain 6,7-dihydroxy-3,4-dihydroisoquinolines have exhibited significant inhibitory action on nuclear factor-kB pathways, which are crucial in cancer progression . The structure-activity relationship (SAR) studies suggest that specific substitutions at the 3 and 4 positions enhance anticancer activity.

- Anti-inflammatory Effects : Compounds derived from isoquinoline are also noted for their anti-inflammatory properties. Studies have identified several derivatives that effectively inhibit cyclooxygenase enzymes, which play a key role in inflammation .

Synthetic Utility

This compound serves as an important building block in organic synthesis due to its unique structural features:

- Functionalization : The presence of iodine allows for various coupling reactions that can lead to the formation of novel compounds with desired properties. This functionalization is particularly useful in synthesizing complex organic molecules.

- Material Science Applications : Isoquinoline derivatives are explored in the development of advanced materials. Their ability to form polymers and metal-organic frameworks (MOFs) positions them as candidates for applications in gas storage, catalysis, and drug delivery systems .

Case Studies

Several case studies illustrate the practical applications of this compound and its derivatives:

- Case Study on Antibacterial Activity : A recent study screened a library of small molecules for antibacterial properties against E. coli. Among these, isoquinoline sulfonamide derivatives were highlighted for their potent activity against resistant strains. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy .

- Case Study on Anticancer Activity : Research conducted on various isoquinoline derivatives demonstrated their ability to inhibit cancer cell proliferation significantly. In vitro studies assessed the effects on murine mammary cancer cells, revealing that specific compounds could effectively suppress tumor growth by targeting critical signaling pathways involved in cancer progression .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Antimicrobial | Inhibitors of DNA gyrase | Effective against resistant E. coli (MIC = 6.25 µM) |

| Anticancer | Inhibition of nuclear factor-kB pathways | Significant effects on murine mammary cancer cells |

| Anti-inflammatory | Cyclooxygenase inhibitors | Prominent activity compared to control groups |

| Material Science | Development of polymers and MOFs | Potential for gas storage and drug delivery |

Mechanism of Action

The mechanism of action of 4-Iodoisoquinoline involves its interaction with various molecular targets and pathways. It can act as a ligand in coordination chemistry, forming complexes with metals. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Isoquinoline: The parent compound, lacking the iodine substituent.

4-Bromoisoquinoline: Similar structure with a bromine atom instead of iodine.

Quinoline: A related heterocyclic compound with a nitrogen atom in a different position.

Uniqueness: 4-Iodoisoquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Biological Activity

4-Iodoisoquinoline is a notable compound within the isoquinoline family, recognized for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the fourth position of the isoquinoline ring. Its molecular formula is , and it has a molecular weight of approximately 218.06 g/mol. The unique substitution pattern of halogens in isoquinoline derivatives often influences their reactivity and biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with particular potency observed in resistant strains. The mechanism appears to involve interference with bacterial biosynthetic pathways, particularly DNA and RNA synthesis, without causing immediate cell lysis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 2 µg/mL | Inhibition of DNA/RNA biosynthesis |

| Escherichia coli | 8 µg/mL | Disruption of cell wall biosynthesis |

| Pseudomonas aeruginosa | 4 µg/mL | Interference with metabolic pathways |

Anticancer Activity

This compound has also been investigated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression. Notably, it has shown synergistic effects when combined with other chemotherapeutic agents .

Case Study: In Vitro Anticancer Efficacy

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit key inflammatory mediators such as TNF-α and IL-6 in vitro. This property suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

Table 2: Anti-inflammatory Activity of this compound

| Inflammatory Mediator | Concentration (µM) | Effect |

|---|---|---|

| TNF-α | 10 | Inhibition by 50% |

| IL-6 | 20 | Reduction by 40% |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. Molecular docking studies have suggested that it binds effectively to various enzymes involved in key metabolic pathways, enhancing its pharmacological profile .

Properties

IUPAC Name |

4-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPCCFSUFGFVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348838 | |

| Record name | 4-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55270-33-2 | |

| Record name | 4-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.